

Application Notes and Protocols: N,N'Methylenedistearamide in Research-Grade Lubricants and Greases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N,N'-Methylenedistearamide	
Cat. No.:	B087082	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for utilizing **N,N'-Methylenedistearamide**, also known as Ethylene Bis-Stearamide (EBS), as a key additive in the formulation of research-grade lubricants and greases. The information is intended to guide researchers in developing high-performance lubricants for specialized applications.

Introduction to N,N'-Methylenedistearamide (EBS)

N,N'-Methylenedistearamide is a synthetic wax characterized by a high melting point and a unique molecular structure containing two amide groups and long stearic acid chains. This structure imparts both polar and non-polar characteristics, making it an effective boundary lubrication additive. In lubricant and grease formulations, EBS can function as a friction modifier, an anti-wear agent, and a thickener, contributing to enhanced lubricity, thermal stability, and load-carrying capacity. Its waxy nature also aids in forming a durable lubricating film on metal surfaces.

Key Performance Characteristics

The inclusion of **N,N'-Methylenedistearamide** in lubricant and grease formulations can significantly improve several key performance metrics. The following tables summarize the

illustrative effects of varying concentrations of EBS on these properties.

Note: The following data is illustrative and intended for comparative purposes. Actual results will vary depending on the base oil/grease, other additives, and test conditions.

Table 1: Effect of **N,N'-Methylenedistearamide** on the Kinematic Viscosity of a PAO-based Lubricant

EBS Concentration (wt%)	Kinematic Viscosity @ 40°C (cSt)	Kinematic Viscosity @ 100°C (cSt)	Viscosity Index (VI)
0.0	46.5	6.8	125
0.5	47.2	7.0	128
1.0	48.1	7.2	130
1.5	49.5	7.5	133
2.0	51.0	7.8	135

Table 2: Tribological Performance of a Lithium Complex Grease with N,N'-Methylenedistearamide

EBS Concentration (wt%)	Four-Ball Wear Scar Diameter (mm)	Coefficient of Friction
0.0	0.65	0.12
0.5	0.58	0.10
1.0	0.52	0.09
1.5	0.48	0.08
2.0	0.45	0.07

Table 3: Thermal Stability of a Calcium Sulfonate Grease with N,N'-Methylenedistearamide

EBS Concentration (wt%)	Dropping Point (°C)	Onset of Thermal Degradation (°C)
0.0	310	280
0.5	315	285
1.0	325	295
1.5	335	305
2.0	345	315

Mechanism of Action: Boundary Lubrication

N,N'-Methylenedistearamide functions primarily as a boundary lubrication additive. Its effectiveness stems from the presence of polar amide groups and long, non-polar hydrocarbon chains.

- Adsorption: The polar amide head groups have a strong affinity for metallic surfaces, leading to the adsorption of EBS molecules onto the substrate.
- Film Formation: Once adsorbed, the long, non-polar stearamide chains orient themselves away from the surface, forming a dense, protective lubricating film.
- Friction and Wear Reduction: This molecular layer acts as a sacrificial barrier between contacting surfaces, reducing asperity interactions, and thereby minimizing friction and wear.
 The film has low shear strength, allowing for easy sliding, but high compressive strength to withstand applied loads.

Click to download full resolution via product page

Caption: Boundary lubrication mechanism of N,N'-Methylenedistearamide.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of lubricants and greases formulated with **N,N'-Methylenedistearamide**.

Kinematic Viscosity Measurement

Standard: ASTM D445

Objective: To determine the kinematic viscosity of the formulated lubricant at 40°C and 100°C.

Apparatus:

- Calibrated glass capillary viscometer (e.g., Ubbelohde type).
- Constant temperature bath with a precision of ±0.02°C.
- Timer with an accuracy of ±0.1 seconds.
- Thermometer with appropriate range and accuracy.

Procedure:

- Ensure the viscometer is clean and dry.
- Filter the lubricant sample through a fine mesh to remove any particulate matter.
- Pour the sample into the viscometer, ensuring the liquid level is between the filling marks.
- Place the viscometer in the constant temperature bath set to the desired temperature (40°C or 100°C) and allow it to equilibrate for at least 30 minutes.
- Using suction, draw the lubricant up through the capillary until it is above the upper timing mark.
- Release the suction and allow the lubricant to flow freely down the capillary.
- Start the timer as the leading edge of the meniscus passes the upper timing mark.
- Stop the timer as the leading edge of the meniscus passes the lower timing mark.
- · Record the flow time.
- Repeat the measurement at least twice. The flow times should be within the acceptable repeatability of the method.
- Calculate the kinematic viscosity (ν) in centistokes (cSt) using the following equation: ν = C *
 t where C is the calibration constant of the viscometer (cSt/s) and t is the average flow time
 (s).

Calculate the Viscosity Index (VI) using the kinematic viscosity values at 40°C and 100°C according to ASTM D2270.

Wear Preventive Characteristics (Four-Ball Method)

Standard: ASTM D2266 for greases

Objective: To evaluate the anti-wear properties of the formulated grease.

Apparatus:

- Four-Ball Wear Test Machine.
- Steel balls (AISI E-52100 steel, 12.7 mm diameter).
- Microscope with a calibrated scale for measuring wear scars.
- Solvent for cleaning (e.g., heptane).

Procedure:

- Thoroughly clean the test balls and the ball pot with the solvent and dry them.
- Place three clean balls in the ball pot and secure them.
- Fill the ball pot with the grease sample, ensuring the balls are fully covered.
- Place the fourth ball in the chuck of the test machine.
- Assemble the ball pot into the test machine.
- Apply a load of 40 kgf.
- Set the temperature to 75°C and the rotational speed to 1200 rpm.
- Start the machine and run the test for 60 minutes.
- After the test, stop the machine, remove the load, and disassemble the ball pot.

- Clean the three stationary balls with solvent.
- Using the microscope, measure the diameter of the wear scar on each of the three stationary balls in two directions (parallel and perpendicular to the direction of sliding).
- Calculate the average wear scar diameter in millimeters.

Dropping Point of Lubricating Grease

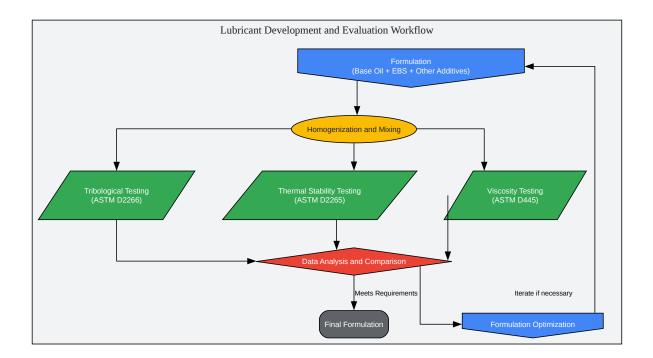
Standard: ASTM D2265

Objective: To determine the temperature at which the grease passes from a semi-solid to a liquid state.

Apparatus:

- Dropping Point Apparatus, consisting of a grease cup, test tube, and an aluminum block oven.
- Thermometers for the oven and the test tube.
- · Grease packer.

Procedure:


- Fill the grease cup with the sample, ensuring there are no air pockets.
- Insert the filled cup into the test tube.
- Place the test tube assembly into the aluminum block oven, which has been preheated to a specified temperature.
- Insert the thermometer into the grease cup.
- Observe the sample for the first drop of material to fall from the cup to the bottom of the test tube.
- Record the temperature on the test tube thermometer at which the first drop falls. This is the observed dropping point.

 Correct the observed dropping point as specified in the ASTM D2265 standard to obtain the final dropping point.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the development and evaluation of a research-grade lubricant containing **N,N'-Methylenedistearamide**.

Click to download full resolution via product page

Caption: Workflow for lubricant formulation and testing.

To cite this document: BenchChem. [Application Notes and Protocols: N,N'-Methylenedistearamide in Research-Grade Lubricants and Greases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b087082#n-n-methylenedistearamide-in-the-formulation-of-research-grade-lubricants-and-greases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com